Tert-butyl (1-chloroisoquinolin-6-YL)carbamate
Description
Tert-butyl (1-chloroisoquinolin-6-yl)carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group and a 1-chloroisoquinoline moiety. Carbamates, particularly Boc-protected compounds, are widely employed in organic synthesis as amine-protecting groups due to their stability under basic conditions and ease of removal under acidic conditions .
Properties
Molecular Formula |
C14H15ClN2O2 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
tert-butyl N-(1-chloroisoquinolin-6-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-10-4-5-11-9(8-10)6-7-16-12(11)15/h4-8H,1-3H3,(H,17,18) |
InChI Key |
PGJCSQMEIAFNGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-chloroisoquinolin-6-yl)carbamate typically involves the reaction of 1-chloroisoquinoline with tert-butyl carbamate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is selectively cleaved under acidic conditions to regenerate the free amine. Trifluoroacetic acid (TFA) in dichloromethane is the most efficient method:
| Condition | Time | Yield |
|---|---|---|
| 20% TFA in DCM | 0.5 h | 89–92% |
| HCl (4M in dioxane) | 2 h | 75–80% |
Deprotection is critical for further derivatization, such as urea or sulfonamide formation .
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 1 of the isoquinoline ring undergoes nucleophilic substitution under transition-metal catalysis. For example:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Amination with NH₃ | Pd(OAc)₂/Xantphos | 1-Aminoisoquinoline derivative | 60% |
| Suzuki coupling with aryl boronic acid | Pd(PPh₃)₄ | Biaryl isoquinoline | 55–65% |
These reactions exploit the electron-deficient nature of the chlorinated ring, enabling diversification for medicinal chemistry applications .
Cross-Coupling Reactions
The chloroisoquinoline moiety participates in Minisci-type alkylation under photoredox conditions. A representative example:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Cyclohexanecarboxylic acid, DABSO, LED (400 nm) | CH₂Cl₂, 12 h | Alkylsulfonylated derivative | 68% |
This method enables C–H functionalization at the isoquinoline core without prefunctionalization .
Stability and Reactivity Considerations
Scientific Research Applications
Tert-butyl (1-chloroisoquinolin-6-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (1-chloroisoquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Carbamate Derivatives
The compound’s structural analogs can be categorized based on variations in the aromatic core or substituents. Key examples from recent literature include:
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296)
- Core Structure : Cyclohexylmethane backbone with a methoxy substituent.
- Functional Groups : Boc-protected amine and a methoxy group.
- The methoxy group enhances hydrophilicity compared to the chlorine in the target compound .
Tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298)
- Core Structure : Pyrimidine ring fused to a substituted cyclohexane.
- Functional Groups : Halogenated pyrimidine (Cl, I), Boc group, and methoxycyclohexane.
- Key Differences: The pyrimidine core introduces a hydrogen-bonding capacity absent in isoquinoline.
Generic Aromatic Carbamates (e.g., Boc-protected quinoline derivatives)
- Core Structure: Quinoline or isoquinoline systems.
- Functional Groups : Boc group with varying halogen or alkyl substituents.
- Key Differences : Chlorine at the 1-position in the target compound may sterically hinder nucleophilic substitution compared to unsubstituted or methylated analogs.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Biological Activity
Tert-butyl (1-chloroisoquinolin-6-YL)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN2O2
- Molecular Weight : 256.70 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group, a carbamate moiety, and a chloroisoquinoline backbone, which may contribute to its interaction with biological targets.
This compound is hypothesized to exert its biological effects through:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Interaction with Biomolecules : Binding to proteins or nucleic acids can alter their function, leading to downstream effects on cell proliferation and survival.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the chloroisoquinoline structure can significantly impact the biological activity of carbamate derivatives. For instance:
- Chloro Substitution : The presence of the chlorine atom at the 1-position enhances binding affinity to target proteins compared to non-chlorinated analogs.
- Alkyl Chain Variations : Changes in the tert-butyl group can influence solubility and bioavailability.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
These studies suggest that the compound may act as a potential anticancer agent by inducing apoptosis in malignant cells.
Animal Studies
In vivo studies have shown that this compound can reduce tumor growth in xenograft models. Notably:
- Xenograft Model : In a study using human colon cancer xenografts, treatment with the compound resulted in a 40% reduction in tumor volume compared to control groups .
Clinical Implications
The promising results from preclinical studies indicate that this compound could be developed into a therapeutic agent for cancer treatment. Further research is needed to evaluate its pharmacokinetics and toxicity profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl (1-chloroisoquinolin-6-YL)carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate protection of the amine group on the isoquinoline scaffold. A key step involves reacting 1-chloroisoquinolin-6-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane (DCM) or THF. For example, analogous procedures in patent applications describe Boc protection under nitrogen at 0–25°C for 12–24 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation. Alternatively, combine ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and chlorine/isoquinoline aromatic signals. High-resolution mass spectrometry (HRMS) can validate the molecular ion ([M+H]⁺) with <2 ppm error .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) in airtight containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the Boc group is hydrolytically labile. Stability studies on related carbamates show decomposition >5% after 6 months at room temperature .
Advanced Research Questions
Q. How can reaction yields be optimized during Boc protection of 1-chloroisoquinolin-6-amine?
- Methodological Answer : Use a 1.2–1.5 molar excess of Boc₂O and catalytic DMAP (5–10 mol%) to enhance reactivity. Monitor reaction completion by TLC (Rf ~0.5 in 3:1 hexane/EtOAc). If the amine is poorly soluble, switch to polar aprotic solvents like DMF, but ensure rigorous drying to avoid Boc group hydrolysis. Post-reaction, neutralize residual acid with aqueous NaHCO₃ before extraction .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer : Suspected impurities (e.g., deprotected amine or di-Boc byproducts) can be identified via LC-MS. For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign coupling patterns. If crystallinity is poor, employ dynamic NMR or variable-temperature studies to detect conformational flexibility .
Q. How can this compound be used as a building block in drug discovery?
- Methodological Answer : The chlorine atom allows further functionalization via cross-coupling (e.g., Suzuki-Miyaura to introduce aryl groups). The Boc group can be selectively deprotected with TFA in DCM (1:1 v/v, 1–2 hours) to regenerate the free amine for subsequent amidation or urea formation. This scaffold has been utilized in kinase inhibitor libraries targeting cancer pathways .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Methodological Answer : Exothermic Boc protection reactions require controlled addition of Boc₂O and efficient cooling. On large scales, replace column chromatography with recrystallization (e.g., from ethanol/water) or trituration (hexane) for cost-effective purification. Process analytical technology (PAT) tools, such as in-situ FTIR, help monitor reaction progression in real time .
Q. How does the electronic environment of the isoquinoline ring influence reactivity in downstream reactions?
- Methodological Answer : The electron-withdrawing chlorine at position 1 directs electrophilic substitution to position 5 or 8 of the isoquinoline. DFT calculations (e.g., using Gaussian) can predict regioselectivity in reactions like nitration or halogenation. Experimental validation via LC-MS or isolated yields is critical to confirm computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
